molecular formula C11H12F2O2 B2903465 ethyl2-[3-(difluoromethyl)phenyl]acetate CAS No. 2164055-49-4

ethyl2-[3-(difluoromethyl)phenyl]acetate

Cat. No.: B2903465
CAS No.: 2164055-49-4
M. Wt: 214.212
InChI Key: KLDISWSWQRTYKS-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(difluoromethyl)phenyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(difluoromethyl)phenyl]acetate typically involves the introduction of the difluoromethyl group into the phenyl ring. One common method is the reaction of 3-(difluoromethyl)benzyl alcohol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of ethyl 2-[3-(difluoromethyl)phenyl]acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(difluoromethyl)phenyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[3-(difluoromethyl)phenyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[3-(difluoromethyl)phenyl]acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antifungal or antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(difluoromethyl)benzoic acid
  • 3-(difluoromethyl)benzyl alcohol
  • 3-(difluoromethyl)benzaldehyde

Uniqueness

Ethyl 2-[3-(difluoromethyl)phenyl]acetate is unique due to its ester functionality, which can be hydrolyzed to release the active difluoromethyl phenyl moiety.

Properties

IUPAC Name

ethyl 2-[3-(difluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-2-15-10(14)7-8-4-3-5-9(6-8)11(12)13/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDISWSWQRTYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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